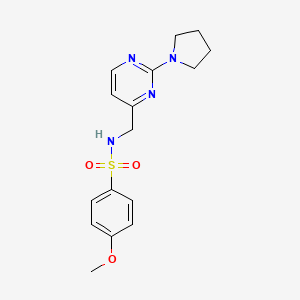
4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methoxy group (-OCH3) and a benzenesulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed in one step, the pyrrolidine ring in another, and the benzenesulfonamide group in yet another . The exact synthesis would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would add a three-dimensional aspect to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the benzenesulfonamide group could potentially be modified by reactions at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar methoxy group could impact its solubility properties .Scientific Research Applications
Pyrrolidine in Drug Discovery
Field
Medicinal Chemistry
Application
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application
The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
Results
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biological Potential of Indole Derivatives
Field
Pharmacology
Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application
Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Use of Pyrrolidine in the Synthesis of Biologically Active Compounds
Field
Organic Chemistry
Application
The pyrrolidine ring is a common component in many biologically active compounds. It is often used in the synthesis of new compounds for drug discovery .
Methods of Application
The synthesis of these compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Results
Indole Derivatives as Antiviral Agents
Field
Virology
Application
Indole derivatives, including those containing a pyrrolidine ring, have been found to possess antiviral activity .
Methods of Application
Researchers synthesize various scaffolds of indole and screen them for different pharmacological activities .
Results
Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Use of Pyrrolidine in Kinase Inhibition
Application
The compound BLU-667, which contains a pyrrolidine ring, has been found to selectively inhibit RET, a protein involved in cell growth .
Methods of Application
In vitro studies have shown that BLU-667 can specifically inhibit RET signaling in cancer cells with RET mutations .
Results
BLU-667 has been found to effectively inhibit various RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 .
Synthesis of Biologically Active Compounds with Pyrrolidine
Application
Pyrrolidine is used in the synthesis of various biologically active compounds .
Methods of Application
The synthesis of these compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-14-4-6-15(7-5-14)24(21,22)18-12-13-8-9-17-16(19-13)20-10-2-3-11-20/h4-9,18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVAJUKFEGVDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2783639.png)
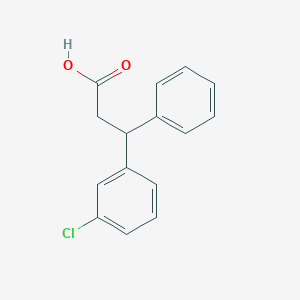
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)
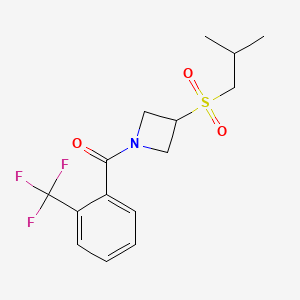

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2783647.png)
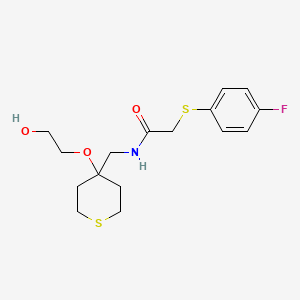
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2783653.png)
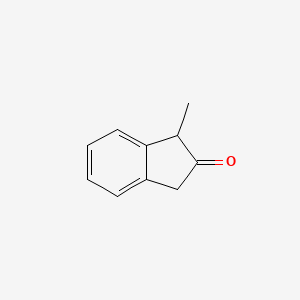
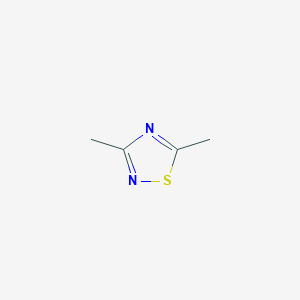
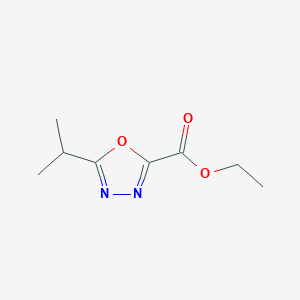
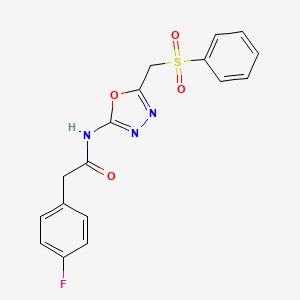
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)